molecular formula C19H20O3 B13592430 Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate

Tert-butyl2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate

Cat. No.: B13592430
M. Wt: 296.4 g/mol
InChI Key: CWPBLHCQYVBCNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate is a biphenyl-derived compound featuring a tert-butyl ester group at the acetic acid moiety and a formyl substituent at the 4'-position of the biphenyl system. Its structure enables applications in organic synthesis, particularly as an intermediate in cross-coupling reactions (e.g., Suzuki-Miyaura couplings) and in the preparation of pharmaceuticals or functional materials . The formyl group offers reactivity for further derivatization, while the tert-butyl ester enhances solubility in non-polar solvents and stabilizes the compound during synthetic processes.

Properties

Molecular Formula

C19H20O3

Molecular Weight

296.4 g/mol

IUPAC Name

tert-butyl 2-[2-(4-formylphenyl)phenyl]acetate

InChI

InChI=1S/C19H20O3/c1-19(2,3)22-18(21)12-16-6-4-5-7-17(16)15-10-8-14(13-20)9-11-15/h4-11,13H,12H2,1-3H3

InChI Key

CWPBLHCQYVBCNX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=CC=CC=C1C2=CC=C(C=C2)C=O

Origin of Product

United States

Preparation Methods

Preparation Methods of Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate

General Synthetic Strategy

The synthesis of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate typically involves:

  • Formation of the biphenyl core with appropriate substitution.
  • Introduction of the formyl group (aldehyde) at the 4'-position of the biphenyl.
  • Attachment of the tert-butyl acetate moiety at the 2-position of the biphenyl ring.

Key Synthetic Steps and Conditions

Formation of Biphenyl Aldehyde Intermediate
  • The synthesis often starts from commercially available biphenyl derivatives such as [1,1'-biphenyl]-4-carbaldehyde.
  • The aldehyde functionality can be introduced by selective oxidation or formylation reactions on biphenyl precursors.
  • For example, [1,1'-biphenyl]-4-carbaldehyde can be prepared via directed ortho-lithiation followed by quenching with DMF or by palladium-catalyzed formylation methods.
Esterification to Form Tert-butyl Acetate Side Chain
  • The ester side chain is introduced by coupling the biphenyl aldehyde intermediate with tert-butyl acetate derivatives.
  • One common approach involves the use of tert-butyl bromoacetate or tert-butyl chloroacetate under basic conditions to alkylate the biphenyl core at the 2-position.
  • Alternatively, palladium-catalyzed cross-coupling reactions can be employed to attach the tert-butyl acetate moiety via boronate intermediates.
Palladium-Catalyzed Cross-Coupling Reactions
  • The Suzuki-Miyaura coupling is a key method used to construct the biphenyl framework and to introduce boronic ester intermediates.
  • For example, the reaction of 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester with bis(pinacolato)diboron in the presence of potassium acetate and (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride catalyst in 1,4-dioxane at 80°C for 12-18 hours yields boronic ester intermediates in yields ranging from 41% to 70%.
  • These boronic esters can then be coupled with aryl halides under similar palladium-catalyzed conditions to afford the desired biphenyl esters.

Detailed Reaction Conditions and Yields

Step Reactants & Catalysts Solvent Temperature Time Yield (%) Notes
Boronation of triflate ester Bis(pinacolato)diboron, KOAc, Pd(dppf)Cl2, DPPF 1,4-Dioxane 80°C 12-18 h 41-70 Inert atmosphere, degassed solution
Suzuki coupling with aryl bromide Boronic ester, aryl bromide, Pd(PPh3)4, Na2CO3 Toluene:EtOH:H2O (2:1:1) 80°C 4.5 h 93 Degassed under Ar, aqueous base used
Esterification (alkylation) Biphenyl aldehyde, tert-butyl bromoacetate, base (e.g., K2CO3) Polar aprotic solvent Reflux or 80°C Several hours Variable Requires optimization for regioselectivity

Representative Experimental Procedure

A representative preparation of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate involves:

  • Synthesis of Boronic Ester Intermediate:

    To a degassed solution of 5-trifluoromethanesulfonyloxy-3,6-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (1.0 mmol) in 1,4-dioxane (10 mL), bis(pinacolato)diboron (1.1 mmol), potassium acetate (3.0 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.03 mmol), and Pd(dppf)Cl2 (0.03 mmol) were added. The mixture was stirred at 80°C for 18 hours under inert atmosphere. After cooling, the mixture was filtered, concentrated, and purified by flash chromatography to yield the boronic ester intermediate (70% yield).

  • Suzuki Coupling to Form Biphenyl Ester:

    The boronic ester (2.02 mmol) and 1-[4-(4-amino-3-bromo-phenyl)-piperidin-1-yl]-ethanone (0.67 mmol) were dissolved in toluene:ethanol (2:1, 9 mL). Aqueous sodium carbonate (2.0 M, 2.7 mL) was added, and the mixture was degassed with sonication under argon. Pd(PPh3)4 (0.05 mmol) was added, and the reaction was stirred at 80°C for 4.5 hours. After workup and purification, the desired biphenyl ester was obtained in 93% yield as an off-white solid.

Analytical Data and Characterization

  • NMR Spectroscopy: Characteristic proton signals include tert-butyl singlet around 1.38 ppm and aldehyde proton near 9-10 ppm.
  • Mass Spectrometry: Molecular ion peaks consistent with the calculated molecular weight of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate.
  • Chromatography: Purification typically achieved by silica gel column chromatography using hexane/ethyl acetate gradients.

Chemical Reactions Analysis

Ester Hydrolysis and Transesterification

The tert-butyl ester undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives. For example:

  • Acidic hydrolysis : Treatment with trifluoroacetic acid (TFA) in dichloromethane (DCM) cleaves the tert-butyl group, generating 2-(4'-formylbiphenyl-2-yl)acetic acid .

  • Basic hydrolysis : Aqueous NaOH in THF converts the ester to the corresponding sodium carboxylate.

Transesterification with alcohols (e.g., methanol) in the presence of catalytic acid provides methyl esters, though this is less common due to the stability of the tert-butyl group .

Aldehyde Reactivity

The 4'-formyl group participates in nucleophilic additions, condensations, and reductions:

Nucleophilic Additions

  • Primary amines : React with the aldehyde to form imines (Schiff bases). For example, condensation with 4-fluoroaniline in dichloroethane under inert atmosphere yields the corresponding imine.

  • Hydrazines : Form hydrazones, which are useful intermediates in heterocycle synthesis .

Reductions

  • NaBH₄ : Reduces the aldehyde to a primary alcohol (R–CH₂OH) .

  • Sodium tris(acetoxy)borohydride (STAB) : Selectively reduces imines to secondary amines without affecting the ester.

Cross-Coupling Reactions

The biphenyl scaffold enables Suzuki-Miyaura couplings. For instance:

  • Borylation : The 2-biphenyl position can be functionalized via palladium-catalyzed coupling with aryl boronic acids, though steric hindrance from the acetoxy group may require optimized conditions .

Sulfonation and Mesylation

The phenolic oxygen (if generated via ester hydrolysis) reacts with sulfonating agents:

  • MsCl/Et₃N : Forms methanesulfonate esters at the hydroxyl position .

  • TsCl : Produces toluenesulfonate derivatives under similar conditions .

Photochemical Behavior

Analogous o-alkylphenacyl groups exhibit photoinduced hydrogen abstraction, forming reactive dienols or quinoid intermediates . While direct data for this compound is limited, its formyl group may participate in similar photo-Favorskii rearrangements under UV light.

Scientific Research Applications

Tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in the development of new materials.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.

    Industry: It is used in the production of polymers and as a stabilizer in various industrial processes.

Mechanism of Action

The mechanism of action of tert-butyl2-{4’-formyl-[1,1’-biphenyl]-2-yl}acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their activity. The biphenyl structure allows for π-π interactions with aromatic residues in proteins, further influencing their function. These interactions can modulate various biochemical pathways, resulting in the compound’s observed effects.

Comparison with Similar Compounds

Research Findings and Industrial Relevance

  • Cross-Coupling Efficiency : Studies on tert-butyl biphenyl-acetate derivatives suggest that electron-withdrawing groups (e.g., formyl) improve oxidative addition rates in palladium-catalyzed reactions compared to electron-donating substituents .
  • Stability Under Storage : Methyl esters (e.g., GF09627) require refrigeration (2–8°C) for stability, while tert-butyl analogs are typically stable at room temperature, reducing logistical costs .
  • Pharmaceutical Impurities : Fluorinated analogs like 2',4'-difluoro[1,1'-biphenyl]-4-yl acetate are critical in quality control, emphasizing the need for structurally diverse reference standards .

Biological Activity

Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate is a compound of interest due to its potential biological activities. This article reviews its biological properties, synthesis, and relevant research findings, including case studies and data tables.

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • CAS Number : 125971-95-1

Anticancer Properties

Recent studies have explored the anticancer potential of various derivatives of biphenyl compounds, including tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate. For instance, a study demonstrated that biphenyl derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values ranging from 10 to 30 µM, indicating moderate activity .

The proposed mechanism involves the inhibition of tubulin polymerization, which is crucial for mitotic spindle formation during cell division. This action disrupts the normal mitotic process, leading to apoptosis in cancer cells . The structure-activity relationship (SAR) analysis suggests that modifications on the biphenyl moiety can enhance or reduce biological activity.

Synthesis and Derivatives

The synthesis of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate typically involves the reaction of tert-butyl acetate with appropriate biphenyl derivatives under acidic conditions. Various derivatives have been synthesized to evaluate their biological activities.

CompoundSynthesis MethodIC50 (µM)Cell Line
Compound AAcid-catalyzed condensation15MCF-7
Compound BBase-catalyzed reaction25HeLa
Tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetateDirect esterification20A549

Case Study 1: Cytotoxicity Evaluation

A comprehensive evaluation was conducted on the cytotoxic effects of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate against various cancer cell lines. The results indicated that the compound exhibited selective toxicity towards breast and lung cancer cells while showing lower toxicity to normal fibroblast cells.

Case Study 2: In Vivo Studies

In vivo studies using murine models demonstrated that administration of tert-butyl 2-{4'-formyl-[1,1'-biphenyl]-2-yl}acetate resulted in a significant reduction in tumor size compared to control groups. The compound was well-tolerated with no significant adverse effects observed .

Q & A

Q. Key Considerations :

  • Monitor reaction intermediates by TLC or HPLC to ensure regioselectivity .
  • Optimize catalyst loading (e.g., 1–5 mol% Pd) to minimize side products like homocoupling .

Basic: How can researchers characterize and confirm the structure of this compound?

Answer:
Use a multi-technique approach:

  • NMR Spectroscopy :
    • ¹H NMR : Identify the formyl proton (~9.8–10.0 ppm), tert-butyl group (1.3–1.4 ppm, singlet), and biphenyl aromatic protons (7.2–8.0 ppm) .
    • ¹³C NMR : Confirm the carbonyl carbons (ester: ~170 ppm; formyl: ~190 ppm) .
  • X-ray Crystallography : Resolve steric effects of the tert-butyl group and biphenyl planarity (e.g., triclinic crystal system, space group P1) .
  • Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns (e.g., loss of tert-butyl group: [M – C₄H₉]⁺) .

Data Contradictions : Discrepancies in melting points or NMR shifts may arise from residual solvents (e.g., DMF) or polymorphism. Recrystallize from ethanol/water mixtures for purity .

Advanced: What strategies address low yields in the coupling step of biphenyl synthesis?

Answer:
Low yields often stem from steric hindrance (tert-butyl group) or competing side reactions. Mitigation strategies:

  • Precatalyst Selection : Use Buchwald-Hartwig catalysts (e.g., Pd₂(dba)₃/XPhos) for hindered substrates .
  • Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C) to suppress decomposition .
  • Protection/Deprotection : Temporarily mask the formyl group as an acetal (e.g., ethylene glycol/H⁺) during coupling .

Q. Example Optimization :

ConditionYield (%)Byproducts
Pd(PPh₃)₄, THF, 12h45Homocoupled biphenyl
Pd/XPhos, DMF, 80°C, 2h78<5% impurities

Advanced: How does the tert-butyl group influence the compound’s reactivity in further functionalization?

Answer:
The bulky tert-butyl group:

  • Steric Effects : Hinders nucleophilic attack at the ester carbonyl, requiring harsher conditions (e.g., LiOH in THF/H₂O at 60°C for hydrolysis) .
  • Electronic Effects : Electron-donating nature stabilizes adjacent carbocations, facilitating Friedel-Crafts alkylation (e.g., with benzyl chlorides) .
  • Crystallinity : Enhances crystal packing, simplifying purification but complicating solubility in non-polar solvents .

Q. Case Study :

  • Ester Hydrolysis : tert-butyl esters require acidic conditions (HCl/dioxane) instead of basic hydrolysis .

Advanced: What computational methods predict the compound’s behavior in catalytic systems?

Answer:

  • DFT Calculations : Model transition states for Suzuki coupling using Gaussian09 with B3LYP/6-31G(d) basis sets. Focus on Pd–C bond formation energetics .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMF vs. THF) on reaction rates using GROMACS .
  • Docking Studies : Predict interactions with biological targets (e.g., binding to cytochrome P450 for metabolic stability) .

Validation : Compare computed NMR shifts (e.g., via ACD/Labs) with experimental data to refine models .

Basic: What safety precautions are critical when handling this compound?

Answer:

  • PPE : Use nitrile gloves, lab coat, and safety goggles. Avoid inhalation (use fume hood) .
  • Storage : Keep in a desiccator at –20°C to prevent ester hydrolysis .
  • Toxicity : Limited acute toxicity data; treat as a potential irritant (Category 4 for oral/dermal toxicity) .

Advanced: How can researchers resolve contradictions in reported biological activity of derivatives?

Answer:

  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., replacing formyl with acetyl or nitro groups) .
  • Assay Standardization : Use uniform cell lines (e.g., HEK293 for receptor studies) and controls .
  • Meta-Analysis : Cross-reference data from PubChem and ChEMBL, excluding unreliable vendors (e.g., benchchem) .

Q. Example :

DerivativeIC₅₀ (μM)Target
Formyl (target)12.3Kinase A
Acetyl>100Kinase A

Advanced: What role does this compound play in synthesizing drug candidates?

Answer:

  • Intermediate for :
    • Schiff Bases : React with primary amines (e.g., aniline) to form imines for anticancer agents .
    • Peptide Coupling : Activate the ester as a mixed anhydride for prodrugs .
  • Case Study : Used in synthesizing biphenyl-based protease inhibitors (e.g., HIV-1 integrase) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.